molecular formula C22H14BrN3 B2801121 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 319428-63-2

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline

Cat. No. B2801121
CAS RN: 319428-63-2
M. Wt: 400.279
InChI Key: PYHBCAJJEPGBOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of triazoloquinolines, which have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.

Mechanism of Action

Research suggests that 7-Bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline exhibits potential antiviral activity . Further studies are needed to elucidate its precise mechanism of action, target interactions, and biological pathways.

Safety and Hazards

  • Safety Information : Buyer assumes responsibility to confirm product identity and purity. Sigma-Aldrich sells this product “as-is” without warranties .

properties

IUPAC Name

7-bromo-1,5-diphenyl-[1,2,4]triazolo[4,3-a]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrN3/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21-24-25-22(26(20)21)16-9-5-2-6-10-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBCAJJEPGBOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NN=C(N3C4=C2C=C(C=C4)Br)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.